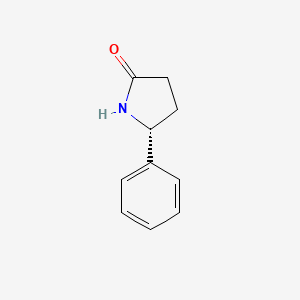(R)-5-Phenylpyrrolidin-2-one
CAS No.:
Cat. No.: VC13685946
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | (5R)-5-phenylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 |
| Standard InChI Key | TVESJBDGOZUZRH-SECBINFHSA-N |
| Isomeric SMILES | C1CC(=O)N[C@H]1C2=CC=CC=C2 |
| SMILES | C1CC(=O)NC1C2=CC=CC=C2 |
| Canonical SMILES | C1CC(=O)NC1C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
(R)-5-Phenylpyrrolidin-2-one (CAS: 313352-62-4) is defined by the molecular formula C₁₀H₁₁NO and a molar mass of 161.20 g/mol . Its IUPAC name, (5R)-5-phenylpyrrolidin-2-one, reflects the stereochemistry at the fifth carbon, where the R-configuration distinguishes it from its enantiomeric counterpart. The compound’s structure comprises a pyrrolidinone core—a γ-lactam ring—with a phenyl group appended to the chiral center. This configuration enhances its rigidity and influences its interactions in asymmetric synthesis .
Physicochemical Properties
The physicochemical profile of (R)-5-Phenylpyrrolidin-2-one is critical for its handling and application in research. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Appearance | White crystalline powder | |
| Density | 1.108 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 362.3 ± 31.0 °C (Predicted) | |
| pKa | 15.88 ± 0.40 (Predicted) | |
| Assay Purity | ≥99% |
These properties suggest moderate polarity and stability under standard laboratory conditions, making it suitable for synthetic applications .
Applications in Scientific Research
Organic Synthesis
(R)-5-Phenylpyrrolidin-2-one serves as a versatile synthon in asymmetric synthesis. Its lactam ring acts as a conformationally constrained scaffold, facilitating the construction of complex molecules with defined stereochemistry. Applications include:
-
Peptidomimetics: Mimicking peptide backbones for drug design.
-
Catalyst Development: As a ligand in transition-metal catalysis .
Stereochemical Considerations
The R-configuration at C5 introduces distinct spatial arrangements that influence molecular recognition. Comparative studies with the S-enantiomer could reveal differences in:
-
Receptor Binding Affinity: Due to steric and electronic effects.
-
Metabolic Stability: Enantioselective metabolism by cytochrome P450 enzymes.
Such investigations are essential for optimizing pharmacokinetic profiles in drug candidates .
Future Research Directions
-
Synthetic Methodology: Developing efficient enantioselective routes.
-
Biological Profiling: Screening against disease-relevant targets.
-
Structure-Activity Relationships (SAR): Modifying substituents to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume